molecular formula C14H10BrClN2O2S B13975899 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13975899
M. Wt: 385.7 g/mol
InChI Key: AYVXAUGAIRULFD-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound It is a derivative of 7-azaindole, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves a one-step substitution reaction. The starting material, 5-bromo-7-azaindole, is reacted with tosyl chloride in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under mild conditions, which makes it suitable for industrial production .

Industrial Production Methods

For industrial production, the synthesis method involves the use of strong bases such as potassium hydroxide or sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity of the target compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of 7-azaindole, which can be further modified for specific applications .

Scientific Research Applications

5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as proteases and other enzymes. By inhibiting these targets, the compound can interfere with key biological pathways, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine
  • 4-Bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing targeted therapeutic agents with high selectivity and potency .

Properties

Molecular Formula

C14H10BrClN2O2S

Molecular Weight

385.7 g/mol

IUPAC Name

5-bromo-4-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H10BrClN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-7-6-11-13(16)12(15)8-17-14(11)18/h2-8H,1H3

InChI Key

AYVXAUGAIRULFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)Cl

Origin of Product

United States

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